Piperidin-4-yl(pyrrolidin-1-yl)methanone;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

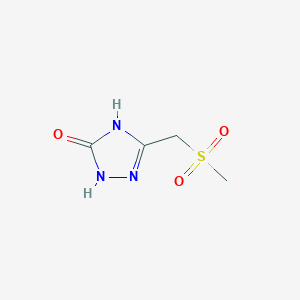

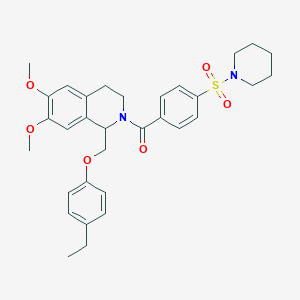

Piperidin-4-yl(pyrrolidin-1-yl)methanone hydrochloride is a chemical compound with the molecular formula C10H19ClN2O . It is also known as 4-(1-Pyrrolidinyl)piperidine . This compound is a part of the heterocyclic system and is used as a building block in synthesizing organic compounds .

Synthesis Analysis

The synthesis of piperidin-4-yl(pyrrolidin-1-yl)methanone;dihydrochloride or similar compounds often involves coupling reactions . For instance, the piperidine derivative was first coupled with Boc-protected β-alanine using HBTU/HOBt/DIPEA as activating agents . The yield was 95% (6.4 kg), and the melting point was 162-164 °C .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR (400 MHz, CDCl3) and 13C NMR (400 MHz, CDCl3) were used to confirm the formation of newly synthesized compounds .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Research has developed methods for synthesizing Piperidin-4-yl(pyrrolidin-1-yl)methanone derivatives and their structural analysis. For instance, a general method for the synthesis of 3-piperidine(methan)amines and their cyclic analogues has been described, highlighting their potential as Substance P antagonists, which are significant in studying pain pathways and inflammation (N. Knoops et al., 1997). Another study focused on the thermal, optical, etching, and structural studies, along with theoretical calculations of a related compound, underscoring its structural stability and potential for further biochemical applications (C. S. Karthik et al., 2021).

Biochemical and Medicinal Chemistry Applications

In medicinal chemistry, the synthesis and characterization of compounds containing the Piperidin-4-yl(pyrrolidin-1-yl)methanone moiety have been pivotal. For example, the synthesis of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides and their study via NMR spectroscopy and X-ray diffraction provided insights into their preferred conformation and potential inhibitory abilities on neurotransmitter binding (C. Burgos et al., 1992). Another significant area of research involves the molecular interaction studies of specific antagonists containing the Piperidin-4-yl moiety with cannabinoid receptors, offering a deeper understanding of receptor-ligand interactions and the development of therapeutic agents (J. Shim et al., 2002).

Chemical Properties and Reactions

Research has also explored the chemical properties and reactions involving Piperidin-4-yl(pyrrolidin-1-yl)methanone derivatives. A study on the indirect electrochemical oxidation of piperidin-4-ones mediated by a sodium halide-base system presented an innovative approach to synthesizing α-hydroxyketals, which could have significant implications in synthetic organic chemistry (M. Elinson et al., 2006).

Orientations Futures

The future directions for research on piperidin-4-yl(pyrrolidin-1-yl)methanone;dihydrochloride could involve exploring its potential therapeutic applications, given the wide variety of biological activities exhibited by compounds with a piperidine nucleus . Additionally, further studies could focus on optimizing its synthesis process and investigating its mechanism of action in more detail.

Mécanisme D'action

Target of Action

Related compounds have been found to target protein kinase b (pkb or akt), a key component of intracellular signaling pathways regulating growth and survival .

Mode of Action

Similar compounds have been found to act as atp-competitive inhibitors, selectively inhibiting pkb over the closely related kinase pka . This suggests that Piperidin-4-yl(pyrrolidin-1-yl)methanone;dihydrochloride might interact with its targets in a similar manner.

Biochemical Pathways

If it acts similarly to related compounds, it may influence the phosphatidylinositol-3 kinase (pi3k) signaling pathway, which is frequently deregulated in cancer .

Result of Action

Related compounds have been found to inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Propriétés

IUPAC Name |

piperidin-4-yl(pyrrolidin-1-yl)methanone;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O.2ClH/c13-10(12-7-1-2-8-12)9-3-5-11-6-4-9;;/h9,11H,1-8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCQSGMIFXCBLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2749011.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine oxalate](/img/structure/B2749012.png)

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B2749013.png)

![Ethyl[2-(methylsulfanyl)ethyl]amine hydrochloride](/img/structure/B2749021.png)

![N-(3-chloro-4-fluorophenyl)-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide](/img/structure/B2749022.png)

![1-Methoxy-2-({[(4-methylbenzoyl)oxy]imino}methyl)benzene](/img/structure/B2749028.png)

![N-[(2-chlorophenyl)methyl]-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2749030.png)